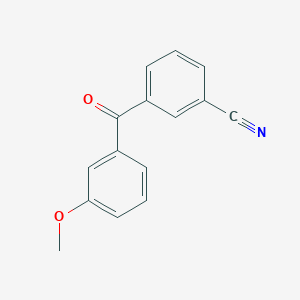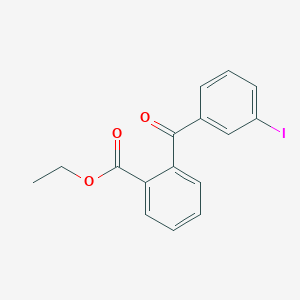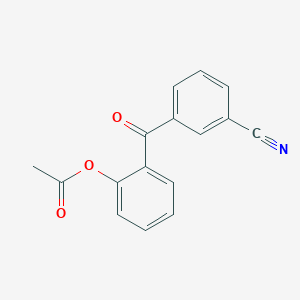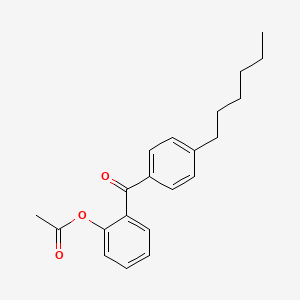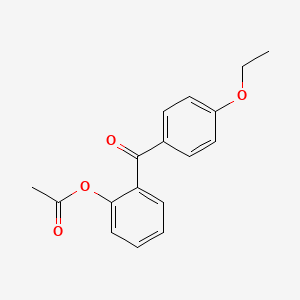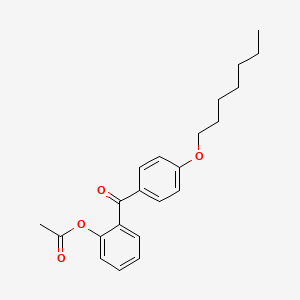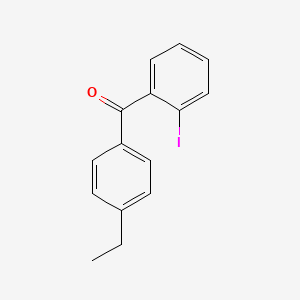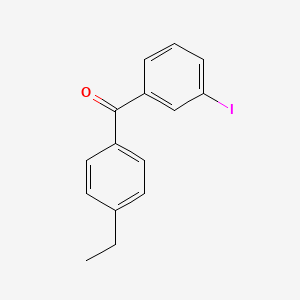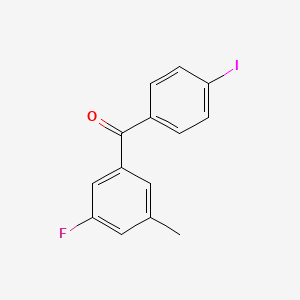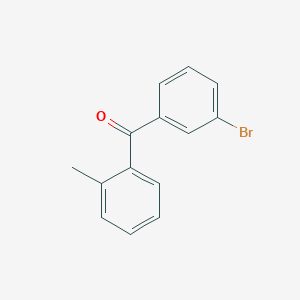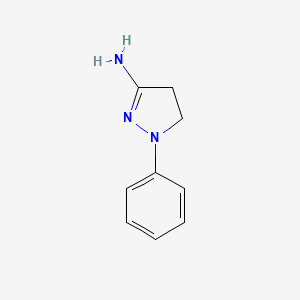
2-Pyrazoline, 3-amino-1-phenyl-
Übersicht
Beschreibung
2-Pyrazoline, 3-amino-1-phenyl- is a compound with the molecular formula C9H11N3 . It is also known by other names such as 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine and 3-AMINO-4,5-DIHYDRO-1-PHENYLPYRAZOLE .
Synthesis Analysis
The synthesis of 2-Pyrazoline, 3-amino-1-phenyl- involves various methods. One such method involves the use of a heterobifunctional chromogenic reagent 3-amino-1-phenyl-2-pyrazoline-5-ketone (PAP) bearing amino and active methylene groups, which readily reacts with reducing glycans .Molecular Structure Analysis
The molecular structure of 2-Pyrazoline, 3-amino-1-phenyl- includes two adjacent nitrogen atoms within the ring. The compound has a molecular weight of 161.20 g/mol . The IUPAC name of the compound is 2-phenyl-3,4-dihydropyrazol-5-amine .Chemical Reactions Analysis
The compound 2-Pyrazoline, 3-amino-1-phenyl- is involved in various chemical reactions. For instance, it has been used as a reagent in the detection of pre-column-labeled glycans via high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) .Physical And Chemical Properties Analysis
The compound 2-Pyrazoline, 3-amino-1-phenyl- has a molecular weight of 161.20 g/mol . Its computed properties include a XLogP3-AA value of 0.9 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Agricultural Sectors
- Summary of Application : Pyrazoline derivatives are known to be pharmacologically active scaffolds . They are present in various marketed pharmacological agents of different categories .
- Methods of Application : Pyrazolines can be prepared by several synthesis strategies, with a focus on greener and more economical ways for their synthesis .
- Results or Outcomes : The pyrazoline moiety has been found in various marketed molecules with a wide range of uses, establishing its importance in pharmaceutical and agricultural sectors .
-
Detection of Reducing Carbohydrates
- Summary of Application : 3-Methyl-1-phenyl-2-pyrazolin-5-one, a pyrazoline derivative, is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : This compound improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The application of this compound allows for the sensitive detection of reducing carbohydrates .
-
Antibacterial and Antifungal Activities
- Summary of Application : Pyrazoline derivatives have been found to have antibacterial and antifungal activities .
- Methods of Application : These compounds are synthesized from α,β-unsaturated ketones .
- Results or Outcomes : The synthesized pyrazoline derivatives have shown significant antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans .
-
Industrial Applications
- Summary of Application : Pyrazolines are used as brightening agents in synthetic fibers, papers, and textiles. They are also used as fluorescent probes in some elaborate chemo-sensors, recognition of transition metal ions, hole-transport material, organic electronics, electrophotography, and electroluminescence .
- Methods of Application : The specific methods of application can vary depending on the specific use case .
- Results or Outcomes : The use of pyrazolines in these applications has proven to be highly effective .
-
Anti-Inflammatory and Analgesic Effects
- Summary of Application : Many pyrazoline derivatives are reported to have anti-inflammatory and analgesic effects .
- Methods of Application : These compounds are synthesized from various heterocyclic moieties .
- Results or Outcomes : The synthesized pyrazoline derivatives have shown significant anti-inflammatory and analgesic effects .
-
Electronics and Electroluminescence
- Summary of Application : Pyrazolines are used in various applications such as hole-transport material, organic electronics, electrophotography, and electroluminescence .
- Methods of Application : The specific methods of application can vary depending on the specific use case .
- Results or Outcomes : The use of pyrazolines in these applications has proven to be highly effective .
Zukünftige Richtungen
The compound 2-Pyrazoline, 3-amino-1-phenyl- and its derivatives have potential applications in various fields. For instance, they have been studied for their potential anticancer properties . Furthermore, they have been used as reagents in the detection of glycans . Future research could explore these and other potential applications of the compound.
Eigenschaften
IUPAC Name |
2-phenyl-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUTIJJGGTTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186792 | |
| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazoline, 3-amino-1-phenyl- | |
CAS RN |
3314-35-0 | |
| Record name | 3-Amino-1-phenyl-2-pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1-phenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-PHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details























Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


